molecular formula C12H10N2O2 B3257622 Methyl 3,5-bis(cyanomethyl)benzoate CAS No. 29232-73-3

Methyl 3,5-bis(cyanomethyl)benzoate

Cat. No.: B3257622
CAS No.: 29232-73-3
M. Wt: 214.22 g/mol
InChI Key: XCLVFUZGTQMXJV-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(cyanomethyl)benzoate is an organic compound with the molecular formula C12H10N2O2 It is characterized by the presence of two cyanomethyl groups attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-bis(cyanomethyl)benzoate typically involves multiple steps starting from m-toluic acid. The process includes acylation, chlorination, esterification, and cyanation reactions. Here is a general outline of the synthetic route:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(cyanomethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are primary amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 3,5-bis(cyanomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-bis(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. These reactions are often catalyzed by enzymes or chemical catalysts, facilitating the transformation of the compound into bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyanomethyl)benzoate: Similar structure but with only one cyanomethyl group.

    Methyl 4-(cyanomethyl)benzoate: Similar structure with the cyanomethyl group at a different position.

Properties

IUPAC Name

methyl 3,5-bis(cyanomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-9(2-4-13)6-10(8-11)3-5-14/h6-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVFUZGTQMXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292533
Record name Methyl 3,5-bis(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29232-73-3
Record name Methyl 3,5-bis(cyanomethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29232-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-bis(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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